molecular formula C17H20N2O4 B12519488 N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine CAS No. 651714-92-0

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine

Cat. No.: B12519488
CAS No.: 651714-92-0
M. Wt: 316.35 g/mol
InChI Key: HWCGMRMXLGSNOK-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of a dimethoxyphenyl group and a pyridinyl group, linked through a glycine moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyridin-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with glycine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphenyl or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes that modulate their activity. For example, it has been shown to activate calcium-sensing receptors, leading to enhanced taste perception .

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-ylethyl)]oxamide: Similar structure but with an oxamide linkage instead of glycine.

    N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]alanine: Similar structure but with alanine instead of glycine.

Uniqueness

N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

651714-92-0

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-(pyridin-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C17H20N2O4/c1-22-15-7-6-13(16(9-15)23-2)10-19(12-17(20)21)11-14-5-3-4-8-18-14/h3-9H,10-12H2,1-2H3,(H,20,21)

InChI Key

HWCGMRMXLGSNOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC2=CC=CC=N2)CC(=O)O)OC

Origin of Product

United States

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